Non-Mutagenic Classification vs. Genotoxic Enzalutamide Impurities Enzal-2 and Enzal-2A
Unlike process impurities Enzal‑2 (4‑isothiocyanato‑2‑(trifluoromethyl)benzonitrile, ICH M7 Class 3) and Enzal‑2A (4‑amino‑2‑(trifluoromethyl)benzonitrile, ICH M7 Class 2), which are structurally alerting and controlled below a combined limit of 9.4 ppm in enzalutamide drug substance [REFS‑1], Enzalutamide Impurity 67 (methyl 2‑fluoro‑4‑(1‑methoxy‑2‑methyl‑1‑oxopropan‑2‑ylamino)benzoate) lacks the isothiocyanate or primary aromatic amine motifs and has not been classified as a genotoxic impurity under ICH M7 guidelines.
| Evidence Dimension | Genotoxicity alert structure |
|---|---|
| Target Compound Data | No structural alert for mutagenicity (absence of isothiocyanate or Ames‑positive primary arylamine) |
| Comparator Or Baseline | Enzal‑2: isothiocyanate group present; Enzal‑2A: Ames‑positive primary arylamine (positive in 5‑strain GLP assay [REFS‑2]) |
| Quantified Difference | Enzal‑2/2A controlled at ≤9.4 ppm; Impurity 67 has no mandated ppm limit |
| Conditions | ICH M7 classification and TTC‑based limit derivation for enzalutamide (max daily dose 160 mg) |
Why This Matters
Procurement of a non‑genotoxic impurity standard eliminates the need for additional safety‑documentation burdens and enables cleaner analytical method development for regulatory submissions.
- [1] Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods for critical impurities. J. Pharm. Biomed. Anal. 2025, 255, 116496. View Source
- [2] Re‑assessment of Ames test for Enzal‑2A using purified material; cited in J. Pharm. Biomed. Anal. 2025, 255, 116496. View Source
